molecular formula C9H20O7S B1679201 11-{(Methylsulfonyl)oxy}-3,6,9-trioxaundecanol CAS No. 65883-12-7

11-{(Methylsulfonyl)oxy}-3,6,9-trioxaundecanol

Cat. No. B1679201
CAS RN: 65883-12-7
M. Wt: 272.32 g/mol
InChI Key: YCKREPSOVRTYRC-UHFFFAOYSA-N
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Description

“11-{(Methylsulfonyl)oxy}-3,6,9-trioxaundecanol” is also known as “2-(2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy)ethyl methanesulfonate” and has the molecular formula C9H20O7S . It is also referred to as PEG5-Ms . The molecular weight of this compound is 272.32 g/mol .


Molecular Structure Analysis

The InChI representation of the molecule is InChI=1S/C9H20O7S/c1-17(11,12)16-9-8-15-7-6-14-5-4-13-3-2-10/h10H,2-9H2,1H3 . The Canonical SMILES representation is CS(=O)(=O)OCCOCCOCCOCCO .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 272.32 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 12 . The topological polar surface area is 99.7 Ų . The exact mass and monoisotopic mass of the compound are 272.09297415 g/mol .

Mechanism of Action

Target of Action

PEG5-Ms, also known as 11-{(Methylsulfonyl)oxy}-3,6,9-trioxaundecanol or 1-METHANESULFONYL-11-HYDROXY-3,6,9-TRIOXAUNDECANE, is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) . The primary targets of PEG5-Ms are the proteins that are intended to be degraded by the PROTACs or targeted by the ADCs .

Mode of Action

In the context of PROTACs, PEG5-Ms serves as a linker molecule that connects a ligand for an E3 ubiquitin ligase and a ligand for the target protein . This allows the PROTAC to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . In the context of ADCs, PEG5-Ms is a cleavable linker used to attach a cytotoxic drug to an antibody .

Biochemical Pathways

The biochemical pathways affected by PEG5-Ms are primarily those involved in protein degradation and antibody-target interactions . The exact pathways would depend on the specific proteins targeted by the PROTAC or ADC.

Pharmacokinetics

The presence of peg5-ms in these molecules can enhance their water solubility , which could potentially improve their bioavailability.

Result of Action

The result of PEG5-Ms’s action is the selective degradation of target proteins (in the case of PROTACs) or the targeted delivery of cytotoxic drugs (in the case of ADCs) . This can lead to various molecular and cellular effects, depending on the specific proteins targeted.

Action Environment

The action of PEG5-Ms, as part of a PROTAC or ADC, can be influenced by various environmental factors. For instance, the presence of PEG5-Ms can increase the water solubility of these molecules , which could potentially enhance their stability and efficacy in aqueous environments.

properties

IUPAC Name

2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O7S/c1-17(11,12)16-9-8-15-7-6-14-5-4-13-3-2-10/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKREPSOVRTYRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402451
Record name 11-{(methylsulfonyl)oxy}-3,6,9-trioxaundecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65883-12-7
Record name 11-{(methylsulfonyl)oxy}-3,6,9-trioxaundecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

250 mL of dichloromethane was added to 25 g of tetraethylene glycol and 32.8 g of silver oxide, and then a solution of 17.7 g of methanesulfonyl chloride in 50 ml of dichloromethane was added dropwise. After stirring the reaction solution at room temperature for 2 days, the solution was filtered with a celite, and then the filtrate was concentrated under reduced pressure. The residue was purified with silica gel column chromatography to obtain 24 g of the objective compound.
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
32.8 g
Type
catalyst
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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